(3S)-1-acetylpiperidine-3-carboxylic acid (3S)-1-acetylpiperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 111479-21-1
VCID: VC20854834
InChI: InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1
SMILES: CC(=O)N1CCCC(C1)C(=O)O
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol

(3S)-1-acetylpiperidine-3-carboxylic acid

CAS No.: 111479-21-1

Cat. No.: VC20854834

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

(3S)-1-acetylpiperidine-3-carboxylic acid - 111479-21-1

Specification

CAS No. 111479-21-1
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
IUPAC Name (3S)-1-acetylpiperidine-3-carboxylic acid
Standard InChI InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1
Standard InChI Key ODPIDTOGVIDBLN-ZETCQYMHSA-N
Isomeric SMILES CC(=O)N1CCC[C@@H](C1)C(=O)O
SMILES CC(=O)N1CCCC(C1)C(=O)O
Canonical SMILES CC(=O)N1CCCC(C1)C(=O)O

Introduction

Structural Characteristics and Basic Properties

(3S)-1-acetylpiperidine-3-carboxylic acid (CAS: 111479-21-1) is a six-membered heterocyclic compound belonging to the piperidine family. The molecule features a piperidine ring with an acetyl group attached to the nitrogen at position 1 and a carboxylic acid functionality at position 3, with the carbon at position 3 possessing S-stereochemistry . Figure 1 illustrates the structural representation of this compound.

The basic molecular properties of (3S)-1-acetylpiperidine-3-carboxylic acid are summarized in Table 1.

PropertyValue
CAS Number111479-21-1
Molecular FormulaC₈H₁₃NO₃
Molecular Weight171.19 g/mol
SMILESCC(=O)N1CCCC@@HC(=O)O
InChIInChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1
Stereochemistry(3S) configuration

Table 1: Basic molecular properties of (3S)-1-acetylpiperidine-3-carboxylic acid .

The compound exists as a stereoisomer, with its counterpart being (3R)-1-acetylpiperidine-3-carboxylic acid (CAS: 712270-39-8) . The stereochemistry at the 3-position is critical for its biological activity and applications in asymmetric synthesis.

Physical and Chemical Properties

Understanding the physical and chemical properties of (3S)-1-acetylpiperidine-3-carboxylic acid is essential for its handling, storage, and application in various chemical processes. Table 2 presents the physical properties of this compound.

PropertyValue
Physical StateSolid
Flash Point167.5±20.6 °C
Boiling Point374.0±35.0 °C at 760 mmHg
Density1.2±0.1 g/cm³
SolubilityWater-soluble
Melting PointNot available
AppearancePale yellow solid or white to off-white powder

Table 2: Physical properties of (3S)-1-acetylpiperidine-3-carboxylic acid .

From a chemical standpoint, (3S)-1-acetylpiperidine-3-carboxylic acid contains both a carbonyl group (acetyl) and a carboxylic acid group, making it a versatile reagent for various chemical transformations. The presence of the acetyl group at the nitrogen position creates a tertiary amide functionality, which exhibits characteristic reactivity patterns different from those of secondary amines.

Synthesis Methods

Several approaches have been developed for the synthesis of (3S)-1-acetylpiperidine-3-carboxylic acid, with methods focusing on achieving high stereoselectivity and yield.

Enzymatic Resolution

Another significant method for obtaining enantiomerically pure (3S)-1-acetylpiperidine-3-carboxylic acid is through enzymatic resolution. Research by Fogal et al. demonstrated the enantioselective resolution of related racemic piperidine derivatives using Candida antarctica lipase B .

In this approach:

  • A racemic mixture is subjected to enzymatic hydrolysis

  • The enzyme preferentially acts on one enantiomer

  • The unreacted (3S)-enantiomer can be separated from the hydrolyzed product

The enzymatic resolution has been reported to achieve high enantiomeric excess and yield, making it a valuable method for industrial-scale production .

Analytical Characterization

Various analytical techniques have been employed to characterize (3S)-1-acetylpiperidine-3-carboxylic acid and confirm its structure and purity.

Spectroscopic Data

Spectroscopic methods provide essential structural information:

  • ¹H NMR spectroscopy: The proton NMR spectrum typically shows multiple signals representing the different proton environments in the molecule, including the acetyl methyl group around 2.1-2.2 ppm and the various methylene and methine protons of the piperidine ring .

  • ¹³C NMR spectroscopy: Carbon signals characteristic of the acetyl carbonyl (around 170 ppm), carboxylic acid carbonyl (around 175-180 ppm), and piperidine ring carbons are observed.

  • IR spectroscopy: Characteristic bands include those for C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹) and amide carbonyl (around 1630-1650 cm⁻¹) .

  • Mass spectrometry: The expected molecular ion peak at m/z 172.1 [M+H]⁺ confirms the molecular formula .

Chromatographic Analysis

HPLC analysis is commonly used to assess the purity and enantiomeric excess of (3S)-1-acetylpiperidine-3-carboxylic acid. Chiral HPLC columns have been employed to separate the (3S) and (3R) enantiomers, allowing for the determination of optical purity .

Applications

(3S)-1-acetylpiperidine-3-carboxylic acid finds numerous applications in organic synthesis, pharmaceutical development, and as a chemical intermediate.

Pharmaceutical Applications

In the pharmaceutical field, this compound serves as a valuable building block for the synthesis of bioactive molecules:

  • Neuromediator Analogues: Research has demonstrated the utility of (3S)-1-acetylpiperidine-3-carboxylic acid in preparing compounds that can function as neuromediator analogues .

  • Building Block for Bioactive Compounds: The stereochemically defined structure makes it valuable for the synthesis of chiral pharmaceutical ingredients that require precise spatial arrangement of functional groups .

Chemical Intermediates

As a versatile chemical intermediate, (3S)-1-acetylpiperidine-3-carboxylic acid participates in various transformations:

  • Amide Formation: The carboxylic acid group readily undergoes amide coupling reactions with various amines to produce biologically relevant amides .

  • Ester Formation: Esterification of the carboxylic acid group provides access to a range of esters with different properties and reactivities.

  • Reduction Reactions: The carboxylic acid functionality can be reduced to produce the corresponding alcohol or aldehyde derivatives.

Current Research and Future Perspectives

Research involving (3S)-1-acetylpiperidine-3-carboxylic acid continues to evolve, with several promising directions:

  • Development of Novel Synthetic Routes: Researchers are exploring new methodologies for the efficient and scalable synthesis of this compound and its derivatives, with emphasis on green chemistry approaches .

  • Expansion of Pharmaceutical Applications: Ongoing studies are investigating the incorporation of this building block into new drug candidates, particularly in the areas of antibiotics and neurological agents .

  • Structure-Activity Relationship Studies: By modifying the basic structure of (3S)-1-acetylpiperidine-3-carboxylic acid, researchers aim to understand how structural changes affect biological activity, potentially leading to more effective therapeutic agents.

  • Market Growth: The market for (3S)-1-acetylpiperidine-3-carboxylic acid is expected to grow, driven by increasing pharmaceutical research and development activities focusing on chiral compounds .

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